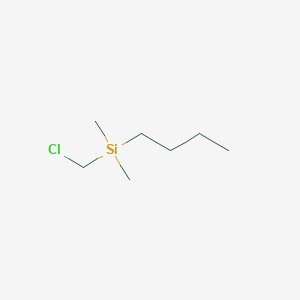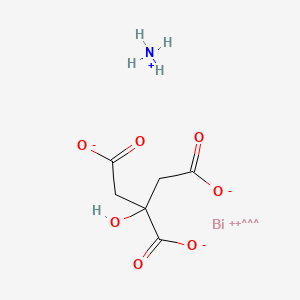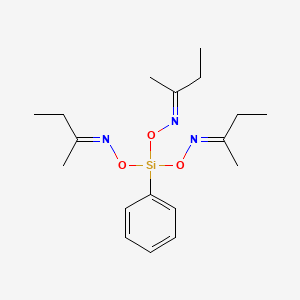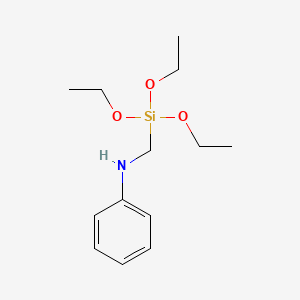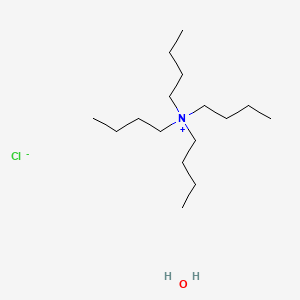
Tetrabutylammonium chloride hydrate
Overview
Description
Tetrabutylammonium chloride hydrate is an organic compound with the formula ((\text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2)_4\text{N}+\text{Cl}-). It is a quaternary ammonium salt of chloride and appears as a white, water-soluble solid . This compound is often used as a precursor to other tetrabutylammonium salts and is known for its role as a phase transfer catalyst .
Scientific Research Applications
Tetrabutylammonium chloride hydrate has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
Tetrabutylammonium chloride hydrate (TBAC) is a quaternary ammonium salt of chloride . It primarily targets organic halides and carboxylic acids . It acts as a phase transfer catalyst in the synthesis of fullerenols and in Heck-type palladium-catalyzed vinylation of organic halides in water .
Mode of Action
TBAC hydrate interacts with its targets by facilitating the transfer of a reactant from one phase to another, hence its role as a phase transfer catalyst . This interaction enhances the reactivity of palladium-catalyzed arylation of methyl acrylates .
Biochemical Pathways
It is known to be involved in the synthesis of fullerenols and in the palladium-catalyzed cross-coupling reaction of heteroaromatic carboxylic acids with aryl bromides . The downstream effects of these reactions depend on the specific reactants and conditions involved.
Pharmacokinetics
It is known to be a water-soluble solid , which suggests that it could be readily absorbed and distributed in aqueous environments. Its impact on bioavailability would depend on the specific context of its use.
Result of Action
The molecular and cellular effects of TBAC hydrate’s action depend on the specific reactions it catalyzes. For example, in the synthesis of fullerenols, it facilitates the transfer of reactants between phases, leading to the production of fullerenols . In the palladium-catalyzed cross-coupling reaction of heteroaromatic carboxylic acids with aryl bromides, it enhances the reactivity of the reaction .
Safety and Hazards
Tetrabutylammonium chloride hydrate is classified as a skin irritant and serious eye irritant . It may also cause respiratory irritation . It is advised to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation . The compound should be stored in a dry, cool, and well-ventilated place and protected from moisture .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrabutylammonium chloride hydrate can be synthesized through the reaction of tetrabutylammonium hydroxide with hydrochloric acid. The reaction is typically carried out in an aqueous medium, and the product is obtained by evaporating the water .
Industrial Production Methods
In industrial settings, this compound is produced by reacting tetrabutylammonium bromide with a chloride source. This method is preferred because tetrabutylammonium bromide is less hygroscopic than the chloride .
Chemical Reactions Analysis
Types of Reactions
Tetrabutylammonium chloride hydrate undergoes various types of chemical reactions, including:
Substitution Reactions: It can act as a phase transfer catalyst in substitution reactions, such as the Heck-type palladium-catalyzed vinylation of organic halides.
Deoxychlorination: It is used with phosphorus pentoxide for greener deoxychlorination reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium catalysts, organic halides, and phosphorus pentoxide. The reactions are typically carried out in aqueous or organic solvents under mild conditions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in the Heck-type vinylation, the major product is a vinylated organic compound .
Comparison with Similar Compounds
Similar Compounds
Tetrabutylammonium bromide: Often preferred as a source of tetrabutylammonium due to its lower hygroscopicity.
Tetrabutylphosphonium salts: Similar in structure and used in similar applications, but with different equilibrium temperatures and properties.
Uniqueness
Tetrabutylammonium chloride hydrate is unique in its ability to form clathrate hydrates with gases, making it a valuable compound for gas storage and separation applications . Its role as a phase transfer catalyst also sets it apart from other similar compounds .
Properties
IUPAC Name |
tetrabutylazanium;chloride;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.ClH.H2O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;/h5-16H2,1-4H3;1H;1H2/q+1;;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODWRUPJCKASBN-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.O.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H38ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88641-55-8, 37451-68-6 | |
| Record name | Tetrabutylammonium chloride monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tetrabutylammonium chloride hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



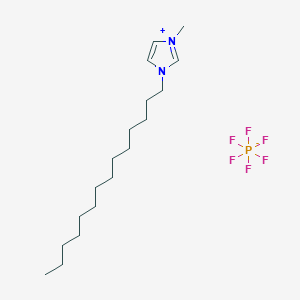
![1,1'-Bis(4-aminophenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B3069240.png)



